
Ethyl 3-phenylbutanoate
Overview
Description
Ethyl 3-phenylbutanoate is an organic compound with the molecular formula C12H16O2. It is an ester formed from 3-phenylbutanoic acid and ethanol. This compound is known for its pleasant aroma, making it a valuable component in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-phenylbutanoate can be synthesized through the esterification of 3-phenylbutanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Types of Reactions:
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Methanol or other alcohols in the presence of a base catalyst like sodium methoxide.
Major Products Formed:
Hydrolysis: 3-phenylbutanoic acid and ethanol.
Reduction: 3-phenylbutanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Organic Synthesis
Ethyl 3-phenylbutanoate serves as an important intermediate in organic synthesis. It is utilized in the production of various complex molecules, including:
- β-lactams : These are crucial components in antibiotics and other pharmaceuticals.
- Fine Chemicals : The compound is involved in synthesizing specialty chemicals used across multiple industries.
Table 1: Synthetic Routes Involving this compound
Reaction Type | Description | Key Products |
---|---|---|
Reformatsky Reaction | Reaction with ethyl bromoacetate and carbonyl compounds using zinc | This compound |
Enzymatic Reactions | Hydrolysis and kinetic resolution using lipases | Enantiomerically pure acids |
Enzymatic Applications
The compound has been extensively studied for its interactions with various enzymes. Notably, it has been used in enzymatic hydrolysis studies, contributing to the understanding of secondary and tertiary β-hydroxy esters.
Case Study: Enzymatic Resolution
A study demonstrated the use of different lipases (e.g., Pseudomonas cepacia lipase) for the kinetic resolution of racemic this compound. The results indicated effective conversion rates and high enantiomeric excess (ee), showcasing its potential for producing enantiomerically pure compounds.
- Conversion Rate : Up to 50% with high ee values for the recovered esters.
Table 2: Enzymatic Hydrolysis Results
Enzyme | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|
Pseudomonas cepacia P1 | 50 | >200 |
Candida antarctica B | 93 | 98 |
Pharmaceutical Applications
This compound has potential applications in drug development, particularly due to its involvement in synthesizing angiotensin-converting enzyme (ACE) inhibitors, which are critical for treating hypertension and heart failure. The compound's ability to interact with specific enzymes makes it a candidate for further exploration in medicinal chemistry.
Industrial Production
While detailed industrial methods for producing this compound are not extensively documented, the Reformatsky reaction remains a fundamental approach. Industrial processes would likely focus on optimizing reaction conditions to enhance yield and purity.
Mechanism of Action
Ethyl 3-phenylbutanoate can be compared with other esters like ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent with a lower molecular weight and simpler structure.
Methyl Butyrate: Known for its fruity aroma, used in flavorings and fragrances.
Uniqueness: this compound stands out due to its specific aromatic properties and its applications in both the fragrance industry and scientific research. Its structure, which includes a phenyl group, contributes to its unique chemical behavior and interactions .
Comparison with Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
Biological Activity
Ethyl 3-phenylbutanoate is an ester compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H16O2. Its structure consists of a phenyl group attached to a butanoate moiety, which influences its lipophilicity and biological interactions.
Biological Activity Overview
- Antimicrobial Activity : this compound exhibits antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of certain bacteria and fungi.
- Acaricidal Potential : Research has shown that this compound derivatives possess significant acaricidal activity. For instance, in a study comparing various esters, ethyl 3-phenylpropanoate demonstrated greater efficacy against P. cuniculi, suggesting that structural modifications can enhance biological activity .
- Cytotoxic Effects : Case studies have indicated that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanisms of action are believed to involve apoptosis and disruption of cellular metabolism.
Antimicrobial Studies
A series of experiments were conducted to evaluate the antimicrobial effects of this compound against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | 128 µg/mL | Effective against Gram-positive bacteria |
Escherichia coli | 256 µg/mL | Less effective on Gram-negative bacteria |
Candida albicans | 64 µg/mL | Significant antifungal activity |
These findings suggest that this compound can be a candidate for developing antimicrobial agents.
Acaricidal Activity
The acaricidal potential was assessed through a series of bioassays:
Compound | Concentration (mM) | Mortality Rate (%) |
---|---|---|
Ethyl 3-phenylpropanoate | 2.0 | 85 |
Ethyl cinnamate | 4.5 | 60 |
The results indicate that ethyl 3-phenylpropanoate is significantly more effective than its analogs, highlighting the importance of ester groups in enhancing biological activity .
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest:
- Cell Membrane Penetration : The lipophilic nature allows for effective penetration into cell membranes.
- Apoptotic Pathways : Induction of apoptosis in cancer cells has been linked to the activation of caspase pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and cellular damage.
Case Studies
- Cancer Cell Line Study : In a study involving AR42J pancreatic cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
- Acaricide Development : A series of derivatives based on this compound were synthesized and tested for acaricidal activity, demonstrating enhanced efficacy compared to traditional compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-phenylbutanoate, and how do reaction conditions influence product yield?
this compound can be synthesized via esterification of 3-phenylbutanoic acid with ethanol under acid catalysis. Key reaction parameters include temperature (typically 60–80°C), stoichiometric ratios (excess alcohol to drive equilibrium), and catalyst choice (e.g., sulfuric acid or ion-exchange resins). Oxidation of Ethyl 2-hydroxy-3-phenylpropanoate using agents like KMnO₄ yields Ethyl 3-oxo-3-phenylpropanoate, while reduction with LiAlH₄ produces alcohols . Substitution reactions (e.g., halogenation with SOCl₂) require anhydrous conditions to avoid side reactions. Yield optimization involves monitoring reaction progress via TLC or GC-MS and isolating products through fractional distillation or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹).
- NMR : ¹H NMR reveals the ethyl group (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂O) and phenyl protons (multiplet at δ 7.2–7.4 ppm). ¹³C NMR confirms the ester carbonyl (δ 170–175 ppm) .
- MS : Molecular ion peaks (e.g., m/z 206 for C₁₂H₁₄O₃) and fragmentation patterns distinguish structural isomers. Cross-referencing with databases like PubChem or NIST ensures accuracy .
Advanced Research Questions
Q. How can computational simulations resolve contradictions in proposed reaction mechanisms for this compound synthesis?
Contradictions in mechanistic pathways (e.g., keto-enol tautomerism during oxidation) can be addressed using density functional theory (DFT) to calculate activation energies and intermediate stability. For example, simulating the transition state of esterification reveals whether the mechanism follows nucleophilic acyl substitution or acid-catalyzed proton transfer. Comparative analysis of Gibbs free energy profiles for competing pathways (e.g., oxidation vs. over-oxidation) identifies dominant routes. Pairing computational results with experimental kinetic data (e.g., Arrhenius plots) validates models .
Q. What methodological strategies are recommended for analyzing discrepancies in thermodynamic data (e.g., enthalpy, solubility) of this compound derivatives?
Discrepancies arise from variations in measurement techniques (e.g., calorimetry vs. spectroscopy) or impurities. To mitigate:
- Standardize Protocols : Use IUPAC-recommended methods for solubility (shake-flask) and enthalpy (bomb calorimetry) .
- Error Analysis : Quantify uncertainties via repeated trials and statistical tools (e.g., standard deviation, confidence intervals).
- Cross-Validation : Compare results with peer-reviewed datasets (e.g., NIST ThermoTables) .
- Meta-Analysis : Conduct systematic reviews to identify consensus values and outlier sources .
Q. How can this compound be functionalized for targeted drug delivery systems, and what analytical methods ensure efficacy?
- Functionalization : Introduce hydroxyl or amino groups via hydrolysis or nucleophilic substitution to enhance biocompatibility. Ethyl cellulose coatings (as in ) improve controlled release in gastrointestinal environments.
- Analytical Validation :
- HPLC : Quantify drug loading efficiency and release kinetics.
- DSC/TGA : Assess thermal stability and polymer-drug interactions.
- In Vitro Testing : Use Franz diffusion cells to measure permeation rates across synthetic membranes .
Q. Methodological Frameworks
Q. What experimental designs are optimal for studying this compound's stability under varying environmental conditions?
- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and identify byproducts with LC-MS.
- Factorial Design : Vary pH, temperature, and oxidant concentration to model real-world storage conditions. Use ANOVA to determine significant factors .
Q. How should researchers design comparative studies to evaluate this compound against structural analogs (e.g., ethyl 2-hydroxy-3-phenylpropanoate)?
- Controlled Variables : Maintain consistent molar concentrations, solvents, and catalysts.
- Metrics : Compare reaction rates (kinetic studies), yields, and thermodynamic stability (ΔG calculations).
- Statistical Tools : Apply t-tests or Mann-Whitney U tests to assess significance in bioactivity assays (e.g., antimicrobial potency) .
Q. Data Presentation and Reproducibility
Q. What guidelines ensure rigorous data presentation in publications on this compound?
- Raw Data : Include appendices for large datasets (e.g., NMR spectra, chromatograms).
- Processed Data : Use tables for kinetic constants (k, t½) and figures for trends (e.g., Arrhenius plots).
- Uncertainty Reporting : Provide ± values for measurements and detail instrument calibration protocols .
Q. How can researchers enhance reproducibility in synthetic protocols for this compound?
Properties
IUPAC Name |
ethyl 3-phenylbutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPWEMZQXWYDSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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